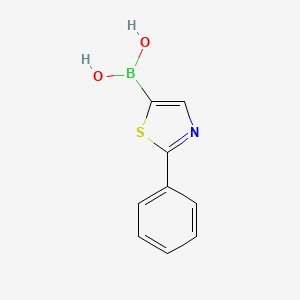
tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with an amino group, an iodine atom, and an isopropoxy group on a phenyl ring, as well as a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of Substituents: The amino, iodine, and isopropoxy groups are introduced through a series of substitution reactions. These reactions often require specific reagents and conditions, such as the use of iodine and isopropyl alcohol under controlled temperature and pressure.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodine atom, potentially converting it to a less reactive form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its iodine atom makes it suitable for radiolabeling, which can be used in imaging studies.
Medicine: In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- N-Phenyl-4-piperidinamine
Uniqueness: tert-Butyl 4-(4-amino-2-iodo-5-isopropoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the iodine atom and the isopropoxy group on the phenyl ring. These substituents confer distinct chemical properties, such as increased reactivity and potential for radiolabeling, which are not present in similar compounds. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C19H29IN2O3 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
tert-butyl 4-(4-amino-2-iodo-5-propan-2-yloxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29IN2O3/c1-12(2)24-17-10-14(15(20)11-16(17)21)13-6-8-22(9-7-13)18(23)25-19(3,4)5/h10-13H,6-9,21H2,1-5H3 |
InChI Key |
NSMYVRRVAUWQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12986484.png)
![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12986488.png)
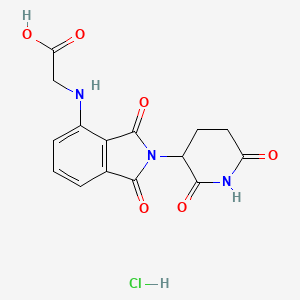



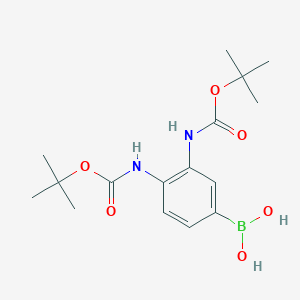
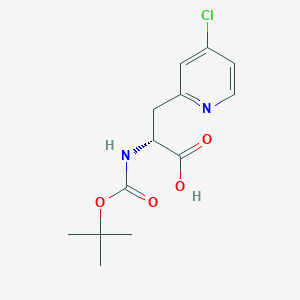

![(R)-5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B12986535.png)
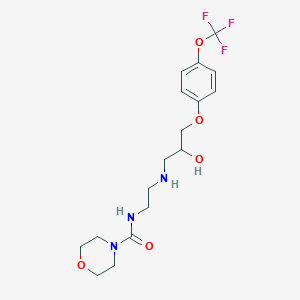
![(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B12986542.png)

